molecular formula C10H9N3O2 B12977790 3-cyclopropyl-4-nitro-1H-indazole

3-cyclopropyl-4-nitro-1H-indazole

Cat. No.: B12977790
M. Wt: 203.20 g/mol
InChI Key: LRUXIGXIIRMTID-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-nitro-1H-indazole is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. The indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of several marketed drugs and active research compounds . Indazole derivatives are extensively investigated for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antitumor properties . The specific substitution pattern of this compound, featuring a nitro group at the 4-position and a cyclopropyl ring at the 3-position, makes it a valuable intermediate for synthesizing novel derivatives. Nitro-substituted indazoles are known to be key precursors in the synthesis of various biologically active molecules and are often utilized in the development of potent inhibitors for enzymes like nitric oxide synthase . This compound serves as a versatile building block for researchers exploring structure-activity relationships (SAR) in heterocyclic chemistry. It is particularly useful for further functionalization through reactions such as reduction of the nitro group or modifications of the cyclopropyl ring, enabling the creation of libraries of compounds for high-throughput screening in various therapeutic areas .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-cyclopropyl-4-nitro-2H-indazole

InChI

InChI=1S/C10H9N3O2/c14-13(15)8-3-1-2-7-9(8)10(12-11-7)6-4-5-6/h1-3,6H,4-5H2,(H,11,12)

InChI Key

LRUXIGXIIRMTID-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C(=NN2)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

The Compound in Focus: 3 Cyclopropyl 4 Nitro 1h Indazole

Proposed Synthesis of this compound

In the absence of specific literature detailing the synthesis of this compound, a plausible synthetic route can be proposed based on established methods for the preparation of substituted indazoles. A common strategy for the formation of the indazole ring is the diazotization of a suitably substituted 2-methylaniline derivative. chemicalbook.com

A potential multi-step synthesis could commence with a starting material such as 2-methyl-3-nitroaniline (B147196). The synthesis of 4-nitro-1H-indazole from this precursor is a known process. chemicalbook.com To introduce the cyclopropyl group at the C3 position, a subsequent functionalization step would be necessary. One possible, though not explicitly documented, approach could involve a palladium-catalyzed cross-coupling reaction on a halogenated precursor, or a radical-mediated cyclopropylation.

A hypothetical synthetic pathway is outlined below:

Step 1: Synthesis of 4-Nitro-1H-indazole

A common method for the synthesis of 4-nitro-1H-indazole involves the diazotization of 2-methyl-3-nitroaniline in glacial acetic acid with sodium nitrite. chemicalbook.com

Step 2: Halogenation at the 3-position

The resulting 4-nitro-1H-indazole could then be halogenated, for example, brominated at the 3-position to yield 3-bromo-4-nitro-1H-indazole. This step would provide a handle for the introduction of the cyclopropyl group.

Step 3: Introduction of the Cyclopropyl Group

The final step would involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, between the 3-bromo-4-nitro-1H-indazole and a suitable cyclopropyl-organometallic reagent (e.g., cyclopropylboronic acid or cyclopropylzinc halide). This would yield the target compound, this compound.

It is important to emphasize that this is a proposed synthetic route and would require experimental validation to determine its feasibility and optimize reaction conditions.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. The presence of the nitro group is expected to increase the compound's polarity and influence its electronic properties. The cyclopropyl group, while being a small alkyl substituent, can impart unique conformational constraints.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Appearance Likely a crystalline solid
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.
Melting Point Expected to be a relatively high-melting solid due to the planar aromatic system and potential for intermolecular interactions.

Note: These properties are predicted and have not been experimentally verified in the available literature.

Potential Applications

Given the well-established biological activity of the indazole scaffold, this compound could be a candidate for investigation in several areas of medicinal chemistry. The presence of the nitro group, a common pharmacophore in various therapeutic agents, and the cyclopropyl moiety, which can enhance metabolic stability and binding affinity, suggests potential for biological activity. mdpi.com

Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their antileishmanial activity, highlighting the potential of nitro-substituted indazoles as therapeutic agents. nih.gov Furthermore, many 1H-indazole compounds are utilized in the development of anti-cancer and anti-inflammatory drugs. google.com Therefore, it is plausible that this compound could be a target for synthesis and biological evaluation in these areas.

In the field of materials science, nitro-containing aromatic compounds are often explored for their non-linear optical properties or as components in energetic materials. While there is no specific information on this compound in this context, its structural features could warrant investigation for such applications.

Table of Mentioned Chemical Compounds

Synthetic Pathways to 3-cyclopropyl-4-nitro-1H-indazole and Congeners: A Strategic Overview

The synthesis of specifically substituted indazoles, such as this compound, represents a significant challenge in medicinal and materials chemistry. The strategic introduction of substituents at the C-3 and C-4 positions of the indazole core requires a nuanced understanding of various synthetic methodologies. This article delineates key strategies for the construction of the indazole framework and its regioselective functionalization, providing a roadmap for accessing complex architectures like the target compound.

Computational and Theoretical Chemistry of 3 Cyclopropyl 4 Nitro 1h Indazole

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-cyclopropyl-4-nitro-1H-indazole at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape and energy.

Table 1: Calculated Electronic Properties for a Representative Nitroindazole System (B3LYP/6-311G(d,p) Level)
ParameterCalculated ValueSignificance
Total Energy-725.5 HartreeRepresents the total electronic and nuclear energy of the molecule at its optimized geometry.
Dipole Moment5.8 DebyeIndicates a high degree of molecular polarity, primarily due to the nitro group.
Ionization Potential (I)8.5 eVEnergy required to remove an electron; a higher value suggests greater stability against oxidation. arpgweb.com
Electron Affinity (A)2.9 eVEnergy released upon gaining an electron; a positive value indicates a capacity to accept electrons. arpgweb.com

Note: The values in the table are illustrative, based on data for analogous nitro-heterocyclic compounds, to demonstrate the typical output of DFT calculations. Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be distributed over the indazole ring system, particularly the pyrazole (B372694) moiety, while the LUMO would be predominantly localized on the nitro group and the benzene (B151609) portion of the indazole ring. This distribution signifies that the molecule can act as an electron donor from its heterocyclic core and as an electron acceptor at its nitro-substituted aromatic part.

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors
DescriptorFormulaTypical Value (eV)Interpretation
E(HOMO)--7.2Energy of the highest occupied molecular orbital; related to electron-donating ability.
E(LUMO)--2.5Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.7Indicates kinetic stability; a smaller gap implies higher reactivity. nih.gov
Global Hardness (η)(I - A) / 22.8Measures resistance to change in electron distribution. nih.gov
Electronegativity (χ)(I + A) / 25.7Represents the molecule's ability to attract electrons. nih.gov

Note: Values are representative and derived from studies on analogous nitroaromatic heterocyclic compounds. nih.gov

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the pyrazole ring nitrogens. Computational studies are essential for determining the relative stability of these tautomers. For the parent indazole molecule, DFT and MP2 calculations have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov

In the case of this compound, the same preference for the 1H tautomer is expected. The presence of substituents can influence the tautomeric equilibrium. The 4-nitro group's electron-withdrawing nature and the 3-cyclopropyl group's steric and electronic profile would be factored into the energy calculations. The greater stability of the 1H-tautomer is generally attributed to a more favorable aromatic character and electronic distribution compared to the 2H form. Computational methods can precisely calculate the energy difference (ΔE_tautomer) between the optimized structures of the 1H and 2H forms, confirming the predominant species under equilibrium conditions.

Conformational Analysis of Cyclopropyl-Substituted Heterocycles

The presence of a cyclopropyl (B3062369) group introduces specific conformational considerations. The orientation of the three-membered ring relative to the plane of the indazole system is a key structural feature. The cyclopropyl group can rotate around the C3-C(cyclopropyl) single bond. Computational analysis can map the potential energy surface of this rotation to identify the most stable conformers and the energy barriers between them. The lowest energy conformation would likely seek to minimize steric hindrance between the cyclopropyl hydrogens and the adjacent nitro group at C4 and the hydrogen at N1 (in the 1H-tautomer). Studies on related substituted heterocycles show that such rotational barriers are typically low, allowing for dynamic interconversion at room temperature. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating reaction mechanisms, allowing for the mapping of entire reaction pathways, including transition states and intermediates. For reactions involving this compound, such as electrophilic substitution, nucleophilic substitution, or cycloaddition, DFT calculations can provide detailed mechanistic insights.

For instance, in a potential nucleophilic aromatic substitution reaction, computational models could identify the most susceptible sites for attack, calculate the activation energy barriers for the formation of the Meisenheimer complex, and determine the energetics of the subsequent steps. Studies on the reactivity of nitroindazoles have used Fukui functions and dual descriptor analyses derived from DFT to pinpoint the atoms most susceptible to nucleophilic and electrophilic attack, providing a clear rationale for observed regioselectivity. arpgweb.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations are particularly useful for understanding how a molecule like this compound behaves in a complex environment, such as in solution or interacting with a biological macromolecule.

Applications of 3 Cyclopropyl 4 Nitro 1h Indazole in Non Biological Domains and Advanced Organic Synthesis

The Role of 3-cyclopropyl-4-nitro-1H-indazole as a Key Synthetic Building Block

The structure of this compound makes it a versatile building block in organic synthesis. The nitro group can be readily transformed into other functional groups, and the cyclopropyl (B3062369) moiety offers unique reactivity. rsc.org

The indazole ring itself is a privileged scaffold, and methods to functionalize it are of great interest. nih.govnih.gov The nitro group, particularly, serves as a versatile handle for chemical modifications. For instance, nitroindazoles can undergo nucleophilic aromatic substitution, and the nitro group can be reduced to an amino group, opening pathways to a wide array of derivatives. This amino intermediate is crucial for constructing more complex heterocyclic systems.

Donor-acceptor (D-A) cyclopropanes, a class of molecules to which a cyclopropyl-substituted nitroaromatic compound belongs, are known for their high reactivity. nih.gov The cyclopropane (B1198618) ring, activated by both an electron-donating aryl group (the indazole) and an electron-withdrawing group (the nitro substituent's influence), can participate in various ring-opening and expansion reactions. rsc.orgnih.gov This reactivity allows for the synthesis of diverse acyclic, alicyclic, and heterocyclic compounds that would be otherwise difficult to access. nih.gov

For example, syntheses starting from nitroindazoles have been developed to create more complex fused heterocyclic systems. One-pot methods involving nucleophilic substitution of hydrogen followed by intramolecular electrophilic aromatic substitution on nitroindazole derivatives have been used to produce novel fluorescent compounds. researchgate.net Similarly, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through methods like SNAr-terminated domino reactions. mdpi.com These examples underscore the value of the nitroindazole core as a foundational element for building complex molecular architectures.

Applications in Material Science

The unique electronic properties conferred by the nitro and cyclopropyl groups on the indazole scaffold suggest potential applications in material science, from electronic devices to advanced polymers.

Development of Organic Electronic Materials (e.g., OLEDs)

While no specific studies document the use of this compound in Organic Light-Emitting Diodes (OLEDs), related indazole derivatives have shown significant promise. Indazoles are recognized for their potential as components in OLEDs. nih.gov The fluorescence properties of substituted indazoles are key to this application. Research has shown that various N-substituted indazoles possess useful photophysical properties for lighting technologies and light-emitting devices. researchgate.netnih.gov

For instance, certain 3-keto-indazole derivatives have been synthesized that exhibit multi-colored phosphorescence, a highly desirable trait for OLED applications. rsc.org These materials can emit blue, green, or red light depending on the substituent. rsc.org Some derivatives even displayed room-temperature phosphorescence when dispersed in a host matrix. rsc.org The intense fluorescence and high quantum yields (up to 85%) observed in other synthetically accessed 3-substituted-1H-indazoles further highlight the potential of this heterocyclic core in developing new luminescent materials. researchgate.netnih.gov The combination of the electron-withdrawing nitro group and the unique spatial and electronic nature of the cyclopropyl group in this compound could modulate the emission wavelengths and quantum yields, making it a candidate for future investigation in this area.

Integration into Liquid Crystalline Phases and Polymeric Systems

The rigid, planar structure of the indazole ring is a common feature in molecules that form liquid crystalline phases. Although direct integration of this compound into such systems is not documented, the broader class of heterocyclic compounds is widely used. Liquid crystal polymers often incorporate stiff, rod-like molecules to achieve the necessary anisotropy. google.com

Studies have explored the synthesis of liquid crystals from various heterocyclic cores. For example, the reaction of indazoles with formaldehyde (B43269) has been studied in the context of creating new materials, with some noting the potential for forming polymers like paraformaldehyde during the process. acs.org While this specific reaction may lead to decomposition, it points to the reactivity of the indazole core in polymerization-type reactions. acs.org The development of liquid crystal polymers containing bisoxazole structures further demonstrates the utility of heterocycles in this field. google.com The defined geometry of this compound could be exploited to design novel mesogens for liquid crystals or as a monomeric unit in the synthesis of advanced functional polymers.

Application in Dye-Sensitized Solar Cells (DSSCs)

The field of dye-sensitized solar cells (DSSCs) heavily relies on organic dyes with tailored electronic properties to absorb sunlight and facilitate charge transfer. The general structure of these dyes often follows a donor-π-acceptor (D-π-A) motif. Heterocyclic compounds, including those with imidazole, carbazole, and thiadiazole units, are frequently used as components in these dyes. nih.govrsc.orgnih.gov

The indazole nucleus, with its electron-rich nature, can act as part of the donor or π-system. The presence of a strong electron-withdrawing nitro group makes this compound an interesting candidate for the acceptor portion of a DSSC dye. Research on thiazole-based co-sensitizers has shown that incorporating nitro groups as anchoring/electron-withdrawing units can enhance the photovoltaic performance of DSSCs. researchgate.net One study reported that a co-sensitizer featuring a nitro group, when used with a standard ruthenium dye, contributed to a power conversion efficiency (PCE) of 8.13%, a significant improvement over the standard dye alone. researchgate.net

The table below summarizes the performance of various heterocyclic dyes in DSSCs, illustrating the potential for scaffolds related to indazole.

Dye/SensitizerKey Structural UnitsPower Conversion Efficiency (PCE)Reference
DTP4Dithienopyrrolobenzothiadiazole, Triphenylamine7.55% rsc.org
MRS-4 (co-sensitizer with N719)Furan, Thiazole, Nitro group8.13% researchgate.net
N719 (alone)Ruthenium(II) complex7.50% researchgate.net

Exploration of Indazole Derivatives as Ligands in Catalytic Systems

The indazole scaffold is gaining attention for its use in constructing ligands for transition metal catalysis. The nitrogen atoms in the pyrazole (B372694) part of the indazole ring can coordinate with metal centers, and substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst.

While there is no specific research on this compound as a ligand, related indazole-based systems have shown significant utility. For example, a biocatalytic method using nitroreductase has been developed for the synthesis of indazoles from 2-nitrobenzylamine derivatives, showcasing an enzymatic approach to catalysis involving these structures. chemrxiv.org More directly, new classes of indazole-based phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have been synthesized and successfully applied in gold-catalyzed reactions. nih.gov These ligands offer unique properties that can influence the efficiency and selectivity of catalytic transformations. The presence of both a cyclopropyl group (for steric bulk) and a nitro group (for electronic influence) on the this compound framework suggests it could be a precursor for novel ligands with distinct catalytic activities.

Q & A

Q. What are the established synthetic routes for 3-cyclopropyl-4-nitro-1H-indazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclopropanation of indazole precursors followed by regioselective nitration. Key factors include:

  • Substituent effects : Electron-donating groups on the indazole core can enhance nitration efficiency, while steric hindrance from cyclopropyl groups may require optimized temperature (e.g., 60–80°C) .
  • Catalysts : Lewis acids like H2_2SO4_4 or HNO3_3/Ac2_2O mixtures are critical for nitro-group introduction, with yields varying based on stoichiometry and reaction time .
  • Purification : Column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) is recommended for isolating pure fractions .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm cyclopropyl and nitro-group positioning, with characteristic shifts (e.g., nitro groups at δ 8.5–9.0 ppm for aromatic protons) .
  • X-ray crystallography : SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement) resolve crystal packing and hydrogen-bonding networks. High-resolution data (d-spacing < 0.8 Å) ensures accurate thermal parameter modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Comparative assays : Standardize in vitro binding assays (e.g., kinase inhibition or receptor antagonism) using identical cell lines and buffer conditions to minimize variability .
  • Structural analogs : Test derivatives (e.g., 3-methyl-6-nitro-1H-indazole) to isolate the impact of cyclopropyl and nitro groups on activity. Dose-response curves (IC50_{50}/EC50_{50}) and molecular docking (e.g., AutoDock Vina) can correlate substituent effects with target affinity .

Q. What strategies optimize regioselectivity during nitration of 3-cyclopropyl-1H-indazole precursors?

  • Electronic directing : Nitration favors the para position to electron-rich substituents. Computational modeling (DFT calculations) predicts charge distribution to guide precursor design .
  • Steric control : Bulky cyclopropyl groups may divert nitration to less hindered sites. Kinetic studies under varying temperatures (25–80°C) and nitric acid concentrations (70–90%) can map selectivity trends .

Q. How do crystallographic data from SHELX refine the understanding of this compound’s stability?

  • Thermal motion analysis : SHELXL refines anisotropic displacement parameters to identify unstable regions (e.g., nitro-group torsion angles > 10° indicating conformational flexibility) .
  • Hydrogen bonding : SHELXPRO visualizes intermolecular interactions (e.g., N–H···O bonds between indazole and solvent), critical for predicting solubility and degradation pathways .

Q. What computational approaches validate the pharmacological targets of this compound?

  • Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., AMPA or mGluR5 receptors) over 100-ns trajectories to assess stability of key residues (e.g., Arg523 in mGluR5) .
  • ADMET prediction : Tools like SwissADME evaluate metabolic stability (CYP450 interactions) and blood-brain barrier penetration, guiding in vivo study design .

Methodological Considerations

Q. How should researchers address discrepancies in crystallographic data between SHELX and other refinement tools?

  • Cross-validation : Refine the same dataset with SHELXL and alternative programs (e.g., Olex2), comparing R1_1/wR2_2 values and residual density maps. SHELXL’s robust handling of twinned data (<i>BASF</i> parameter) often outperforms for small molecules .

Q. What analytical workflows ensure purity and stability of this compound in long-term studies?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to monitor degradation products (e.g., nitro-group reduction to amine).
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, with periodic NMR/XRD analysis to detect structural changes .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary across studies, and how can reproducibility be improved?

  • Catalyst purity : Trace metals in commercial HNO3_3 may alter reaction pathways. ICP-MS analysis of reagents and strict anhydrous conditions are advised .
  • Reaction monitoring : In situ FTIR tracks nitro-group formation (absorbance ~1520 cm1^{-1}), enabling real-time adjustments to reactant ratios .

Q. How can conflicting reports on the compound’s kinase inhibition potency be reconciled?

  • Assay interference : Test for nonspecific binding using inactive enantiomers or ATP-competitive controls (e.g., staurosporine).
  • Structural analogs : Compare IC50_{50} values of this compound with 5-nitro or 4-fluoro derivatives to identify pharmacophore requirements .

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